molecular formula C14H6BrClF3N3O B1375550 (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone CAS No. 1414958-43-2

(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone

Cat. No.: B1375550
CAS No.: 1414958-43-2
M. Wt: 404.57 g/mol
InChI Key: BVRBWNLAWQISAH-UHFFFAOYSA-N
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Description

(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 3 and a methanone group linked to a 2-chloro-6-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing groups (bromine, trifluoromethyl, chlorine) and a planar aromatic system, which are common in bioactive molecules targeting kinases or other enzymes .

Properties

IUPAC Name

(3-bromopyrazolo[4,3-b]pyridin-1-yl)-[2-chloro-6-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrClF3N3O/c15-12-11-9(5-2-6-20-11)22(21-12)13(23)10-7(14(17,18)19)3-1-4-8(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBWNLAWQISAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=N2)Br)N=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the pyrazolopyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 3-bromo-1H-pyrazole with 2-chloro-6-(trifluoromethyl)benzoyl chloride under basic conditions can yield the desired compound. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling, which can introduce new substituents into the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted derivative, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Pyrazolopyridines have shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers . The specific structure of this compound suggests it could interact with biological targets involved in cell proliferation and survival.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance. Its unique structure may also make it useful in the design of novel agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, if it acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazole and Pyridine Derivatives

The compound shares key structural features with brominated pyrazole and pyridine derivatives documented in the literature:

  • Pyrazolo[4,3-b]pyridine Core : Similar to pyrazol-3-ones in (e.g., Example 5.17 and 5.18), the pyrazolo[4,3-b]pyridine scaffold provides rigidity and π-stacking capacity, which are critical for binding to biological targets .
  • Substituent Effects :
    • Bromine : The 3-bromo substitution on the pyrazolo[4,3-b]pyridine ring is analogous to brominated pyrazoles in (e.g., compounds in references 13–15), where bromine enhances stability and influences electronic properties .
    • Trifluoromethyl and Chlorine : The 2-chloro-6-(trifluoromethyl)phenyl group mirrors substituents in Example 5.18 (), where trifluoromethyl groups improve lipophilicity and metabolic resistance .

Data Tables

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[4,3-b]pyridine 3-Br, 2-Cl-6-CF₃-Ph ~430 (estimated) -
4-Bromo-2-(4'-chlorophenyl)-pyrazol-3-one Pyrazol-3-one 4-Br, 4'-Cl-Ph 301–305 (LC/MS)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazole Pyrazole 4-Br-Ph, 4-F-Ph ~320 (estimated)

Table 2: Substituent Effects on Properties

Substituent Role Impact on Compound Properties Example in Evidence
Bromine (3-position) Electron-withdrawing Enhances stability, alters π-electron density
Trifluoromethyl (aryl) Lipophilic, electron-withdrawing Improves metabolic resistance, solubility
Chlorine (2-position) Steric hindrance, electronegativity Influences binding affinity

Biological Activity

The compound (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone , with the CAS number 1414958-43-2 , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and highlighting its pharmacological implications.

  • Molecular Formula : C₁₄H₆BrClF₃N₃O
  • Molecular Weight : 404.57 g/mol
  • Structure : The compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal properties. For instance, derivatives of pyrazolo[4,3-b]pyridine have shown effectiveness against various microbial strains, suggesting that this compound may also possess similar activity due to structural similarities .

Anticancer Activity

The compound's ability to interact with specific enzymes and receptors is particularly relevant in cancer research. Studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can inhibit pathways critical for tumor growth. For example, compounds from this class have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cell signaling pathways.
  • Receptor Modulation : Altering receptor activity that influences cell proliferation and survival.

Case Studies

StudyFindings
Study 1Identified pyrazolo derivatives as potent EGFR inhibitors with IC50 values in the nanomolar range.
Study 2Demonstrated anti-inflammatory properties in murine models, indicating potential for treating inflammatory diseases.
Reported significant antifungal activity against Candida species, suggesting utility in treating fungal infections.

Pharmacokinetics and Toxicology

Preliminary studies on similar compounds indicate favorable pharmacokinetic profiles characterized by high gastrointestinal absorption and moderate metabolic stability. However, detailed toxicological assessments are necessary to establish safety profiles for human use.

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